1-(bromomethyl)-1-ethylcyclobutane
Description
Properties
CAS No. |
1483749-65-0 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Cycloaddition
The cyclobutane core is often constructed through photochemical [2+2] cycloaddition of ethylene derivatives. For example, ultraviolet irradiation of 1-ethyl-1-vinylcyclobutane in the presence of a bromine source yields the bicyclic intermediate, which undergoes subsequent bromomethylation. This method, however, suffers from low regioselectivity due to competing dimerization pathways.
Experimental Protocols and Optimization
Large-Scale Alkylation Procedure
Reagents :
-
1-Ethylcyclobutane-1-carboxylic acid (1.0 equiv)
-
1-(Bromomethyl)-2-iodobenzene (1.2 equiv)
-
Sodium hydride (1.5 equiv, 80% dispersion in toluene)
-
Anhydrous THF
Procedure :
-
Suspend sodium hydride (0.72 g, 0.03 mol) in 100 mL of absolute dioxane under nitrogen.
-
Add 1-ethylcyclobutane-1-carboxylic acid (3.9 g, 0.03 mol) dropwise at 0°C.
-
After hydrogen evolution ceases, heat to 70°C for 30 minutes.
-
Introduce 1-(bromomethyl)-2-iodobenzene (5.9 g, 0.03 mol) and stir at 75°C for 17 hours.
-
Quench with methanol, acidify with 10% HCl, and extract with dichloromethane.
Bromine Retention Challenges
The bromomethyl group’s lability under basic conditions necessitates careful pH control. In one case, exposure to sodium hydroxide (1M) at 45°C led to a 40% loss of bromine via elimination. To mitigate this, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) has been employed, reducing bromide loss to <5%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Gas chromatography–mass spectrometry (GC-MS) analysis confirmed >99% purity using a DB-5 column (30 m × 0.25 mm) with a temperature gradient of 40°C to 280°C at 10°C/min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Environmental Chemistry: The reactivity of the bromomethyl group can be exploited in the degradation of environmental pollutants.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-ethylcyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In radical reactions, the bromine atom can be abstracted by a radical initiator, leading to the formation of a carbon-centered radical that can undergo further reactions.
Comparison with Similar Compounds
Substituted Bromocyclobutanes
Compounds like methyl 1-bromocyclobutane-1-carboxylate (C7H9BrO2) and 1-bromocyclobutane-1-carboxylic acid (C5H7BrO2) share the brominated cyclobutane core but feature ester or carboxylic acid substituents instead of ethyl and bromomethyl groups. Key differences include:
- Reactivity : The ester/carboxylic acid groups undergo hydrolysis or nucleophilic acyl substitution, whereas 1-(bromomethyl)-1-ethylcyclobutane is more likely to participate in alkylation or elimination reactions due to the bromomethyl leaving group.
Cyclic vs. Acyclic Bromides
- Bromocyclohexane (C6H11Br) and bromocyclopentane (C5H9Br) have larger, less strained rings, leading to:
- Reduced Reactivity : Lower ring strain results in slower elimination or substitution compared to the target compound.
- Conformational Stability : Cyclohexane’s chair conformation minimizes steric clashes, unlike the puckered cyclobutane.
- 1-Bromobutane (C4H9Br) , a primary alkyl bromide, exhibits faster SN2 reactivity due to minimal steric hindrance, contrasting with the secondary bromide environment in the target compound.
Branched Bromides
- 1-Bromo-3-methylbutane (C5H11Br) , a branched acyclic bromide, has a tertiary carbon adjacent to the bromine. This structure favors SN1 or elimination (E2) over SN2, whereas the cyclobutane’s strain may promote unique reaction pathways.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
Research Findings
- Synthetic Challenges : The steric bulk of the ethyl and bromomethyl groups complicates nucleophilic substitution, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures) .
- Reactivity : The cyclobutane ring’s strain enhances elimination tendencies, making it a candidate for synthesizing alkenes or strained bicyclic products .
- Medicinal Chemistry : Brominated cyclobutanes are valuable intermediates in drug discovery, as seen in the synthesis of α4β2 nicotinic receptor ligands .
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Computational Tools :
How does the bromomethyl substituent influence the compound's reactivity compared to other halogenated cyclobutane derivatives?
Advanced Research Focus
A comparative analysis of halogenated cyclobutanes reveals:
| Compound | Halogen | Reactivity (Nucleophilic Substitution) | Biological Activity |
|---|---|---|---|
| This compound | Br | Moderate | Intermediate |
| Iodinated analogs | I | High | High |
| Chlorinated analogs | Cl | Low | Minimal |
Bromine balances reactivity and stability, making it suitable for iterative synthesis. Iodine enhances electrophilicity but reduces shelf life .
What strategies are employed to analyze structure-activity relationships (SAR) for cyclobutane derivatives in medicinal chemistry?
Q. Advanced Research Focus
- Substitution Patterns :
- The ethyl group at C1 increases steric bulk, potentially improving target selectivity.
- Bromomethyl at C1 enhances electrophilicity for covalent binding studies .
- Methodologies :
- In Silico Docking : Predict binding affinity with enzymes (e.g., proteases).
- Hydrogen Bonding Analysis : The aminomethyl group (in related compounds) interacts with biological targets via electrostatic interactions .
What are the recommended safety protocols for handling brominated cyclobutane compounds in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation (vapors irritate respiratory systems).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
What mechanistic insights have been gained regarding the biological interactions of bromomethyl-substituted cyclobutanes?
Q. Advanced Research Focus
- Covalent Inhibition : The bromomethyl group forms stable adducts with cysteine residues in enzymes (e.g., kinase inhibitors).
- Metabolic Stability : Cyclobutane rings reduce oxidative metabolism, enhancing half-life in vivo compared to linear analogs .
How can researchers design experiments to resolve contradictions in reported biological activities of brominated cyclobutanes?
Q. Advanced Research Focus
- Control Experiments :
- Verify purity via HPLC (>95%) to exclude impurity-driven effects.
- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Dose-Response Curves : Identify non-linear effects indicative of off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
